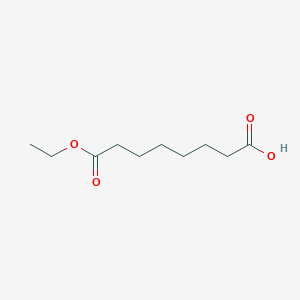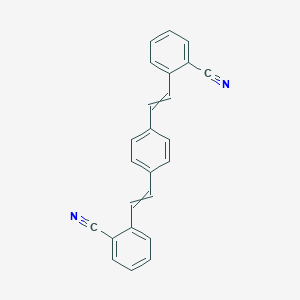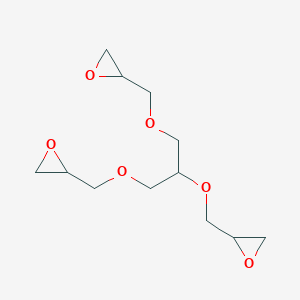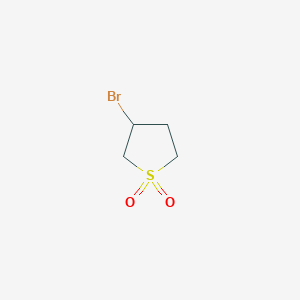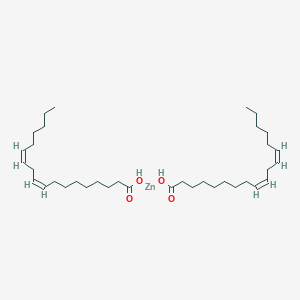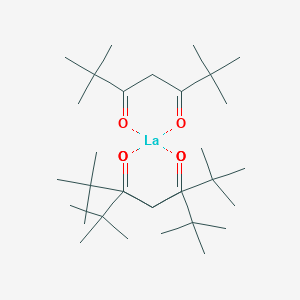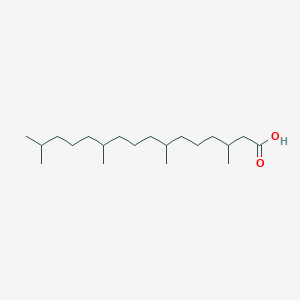
植酸
概述
描述
Phytanic acid is a branched-chain saturated fatty acid consisting of hexadecanoic acid carrying methyl substituents at positions 3, 7, 11, and 15 . It is a medium (6-12 carbon atoms), branched-chain fatty acid that humans obtain by eating various foods, as they are not naturally produced by the human body . The specific roles of phytanic acid include increasing cell membrane fluidity, modifying various proteins, and expressing several genes .
Synthesis Analysis
Phytanic acid is a methyl-branched fatty acid present in the human diet. Due to its structure, degradation by beta-oxidation is impossible. Instead, phytanic acid is oxidized by alpha-oxidation, yielding pristanic acid . A rapid and specific liquid chromatography tandem mass spectrometric method based on derivatization with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been developed for the routine analysis of plasma pristanic, phytanic, and very long-chain fatty acid markers of peroxisomal disorders .
Molecular Structure Analysis
Phytanic acid is a branched-chain saturated fatty acid consisting of hexadecanoic acid carrying methyl substituents at positions 3, 7, 11, and 15 . It is functionally related to a hexadecanoic acid . In terms of molecular docking simulation on PPARγ, phytanic acid, rather than phytol, showed a binding mode that mimics the crystal orientation of rosiglitazone and pioglitazone, forming H bonds with the same amino acids .
Chemical Reactions Analysis
Phytanic acid is a methyl-branched fatty acid present in the human diet. Due to its structure, degradation by beta-oxidation is impossible. Instead, phytanic acid is oxidized by alpha-oxidation, yielding pristanic acid . Phytanic acid derives from the corresponding alcohol, phytol, and is ultimately oxidized into pristanic acid .
Physical And Chemical Properties Analysis
Phytanic acid is a branched-chain saturated fatty acid consisting of hexadecanoic acid carrying methyl substituents at positions 3, 7, 11, and 15 . Its molecular formula is C20H40O2 . It is a branched-chain saturated fatty acid, a long-chain fatty acid, and a methyl-branched fatty acid .
科学研究应用
Influence on Gene Expression and Physiological Functions
Phytanic acid has been found to influence gene expression profiles and physiological functions . It can increase cell membrane fluidity, modify various proteins, and express several genes . This could potentially contribute to cross-species and sex-specific differences in human and great ape transcriptomes, especially those related to lipid metabolism .
Role in Metabolic Diseases
Phytanic acid has been suggested to have both metabolic properties as well as potent anti-inflammatory effects . It has lipid-regulating properties, which could be beneficial in controlling diseases that follow the westernized diet and lifestyle .
Potential Therapeutic Applications
Phytanic acid has been studied for its potential therapeutic applications. For instance, oral phytol and/or pioglitazone improved significantly glucose homeostasis, lipid panel, raised serum adiponectin level and lowered TNF-a .
Role in Neurological Disorders
Humans who accumulate large stores of phytanic acid commonly develop cerebellar ataxia, peripheral polyneuropathy, and retinitis pigmentosa in addition to other medical conditions . This suggests a potential role of phytanic acid in the development of these neurological disorders.
Influence on Cardiovascular and Skeletal Systems
Differences in phytanic acid metabolism could influence the functions of human and great ape nervous, cardiovascular, and skeletal systems .
Anti-inflammatory Properties
Phytanic acid has been suggested to have potent anti-inflammatory effects . This could potentially be beneficial in the treatment of chronic inflammatory diseases.
Foodborne Pathogens Inhibitor
Recent studies have suggested the efficacy of phytanic acid as a foodborne pathogens inhibitor . This could potentially be used in the food industry to improve food safety.
Potential Role in Autoimmune Diseases
Phytanic acid might play a role in autoimmune diseases like multiple sclerosis (MS), rheumatoid arthritis (RA), and Type 1 diabetes . Further research is needed to explore this potential application.
作用机制
Target of Action
Phytanic acid is a branched-chain fatty acid that humans obtain through the consumption of dairy products, ruminant animal fats, and certain fish . It has been reported to bind to and/or activate the transcription factors PPAR-alpha and retinoid X receptor (RXR) . These receptors are part of the steroid/thyroid hormone receptor superfamily and function as ligand-activated transcription factors controlling the expression of a number of responsive genes .
Mode of Action
Phytanic acid increases cell membrane fluidity, modifies various proteins, and expresses several genes . It undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid by the removal of one carbon . Pristanic acid can undergo several rounds of β-oxidation in the peroxisome to form medium chain fatty acids .
Biochemical Pathways
Phytanic acid cannot be metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid by the removal of one carbon . Pristanic acid can undergo several rounds of β-oxidation in the peroxisome to form medium chain fatty acids that can be converted to carbon dioxide and water in mitochondria .
Pharmacokinetics
Phytanic acid enters the body through food consumption, primarily through red meat, dairy products, and fatty marine foods . The metabolic byproduct of phytol is phytanic acid, which is then oxidized by the ruminal microbiota and some marine species . The first methyl group at the 3-position prevents the β-oxidation of branched-chain fatty acid (BCFA). Instead, α-oxidation of phytanic acid results in the production of pristanic acid .
Result of Action
Phytanic acid accumulation most commonly occurs when an individual has Refsum disease, a rare inherited neurologic disorder characterized by numbness or weakness in the arms and legs . This genetic mutation alters the peroxisome’s ability to break down phytanic acid, eventually causing the body to accumulate large stores of phytanic acid in the blood and tissues . Ultimately, the excess phytanic acid prevents proper growth and function of the myelin sheath, which is the fatty layer that surrounds nerves and protects them from damage .
Action Environment
Phytanic acid is a major constituent of a variety of food products in the human diet, especially in products derived from grazing animals . The rate at which phytanic acid dissociates and oxidizes is faster in humans . Phytanic acid activates the PPAR-alpha transcription factor which influences lipid metabolism .
安全和危害
未来方向
属性
IUPAC Name |
3,7,11,15-tetramethylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKHJSFHOZMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864526 | |
| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phytanic acid | |
CAS RN |
14721-66-5 | |
| Record name | Phytanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHYTANIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phytanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


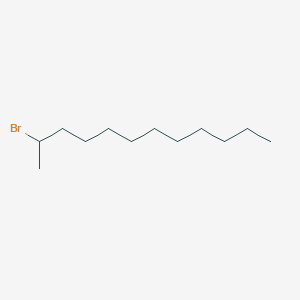
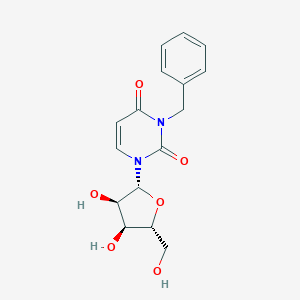
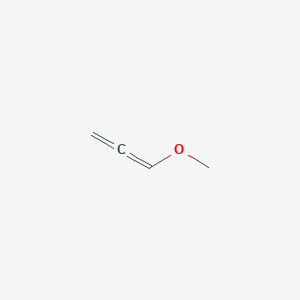

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
